molecular formula C8H3ClN2O4 B15132430 1H-Indole-2,3-dione, 7-chloro-5-nitro- CAS No. 278803-51-3

1H-Indole-2,3-dione, 7-chloro-5-nitro-

Cat. No.: B15132430
CAS No.: 278803-51-3
M. Wt: 226.57 g/mol
InChI Key: OWORJQGXJBTLLK-UHFFFAOYSA-N
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Description

1H-Indole-2,3-dione, 7-chloro-5-nitro- is a derivative of isatin, a compound known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of a chloro and nitro group at the 7 and 5 positions, respectively, on the indole ring. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2,3-dione, 7-chloro-5-nitro- typically involves the nitration and chlorination of isatin. One common method includes the nitration of isatin using nitric acid, followed by chlorination with thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and the use of solvents like acetic acid or dichloromethane to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-2,3-dione, 7-chloro-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit unique biological activities.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further explored for their biological and chemical properties .

Scientific Research Applications

1H-Indole-2,3-dione, 7-chloro-5-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione, 7-chloro-5-nitro- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular proteins, affecting signal transduction pathways and leading to altered cellular functions. The presence of the chloro and nitro groups enhances its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Uniqueness: 1H-Indole-2,3-dione, 7-chloro-5-nitro- is unique due to the presence of both chloro and nitro groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in synthetic chemistry and drug development .

Properties

CAS No.

278803-51-3

Molecular Formula

C8H3ClN2O4

Molecular Weight

226.57 g/mol

IUPAC Name

7-chloro-5-nitro-1H-indole-2,3-dione

InChI

InChI=1S/C8H3ClN2O4/c9-5-2-3(11(14)15)1-4-6(5)10-8(13)7(4)12/h1-2H,(H,10,12,13)

InChI Key

OWORJQGXJBTLLK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)[N+](=O)[O-]

Origin of Product

United States

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